4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide
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Overview
Description
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and other disease-causing microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes and proteins, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that are currently used in medicinal chemistry.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide in lab experiments include its high purity, low toxicity, and ease of synthesis. Additionally, this compound has shown promising results in various scientific studies, which makes it a valuable tool for researchers. However, the limitations of using this compound include its limited solubility in certain solvents and its potential for degradation under certain conditions.
Future Directions
There are several future directions for the use of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new diagnostic tools for the early detection of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide can be achieved through a simple reaction between thiomorpholine and 1,2-dibromoethane. The reaction can be catalyzed by a strong base such as sodium hydroxide. The product obtained is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide has been used in various scientific studies, particularly in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, malaria, and tuberculosis.
Safety and Hazards
The safety data sheet for a similar compound, Thiomorpholine 1,1-dioxide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Properties
IUPAC Name |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPYKOCNZNZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.